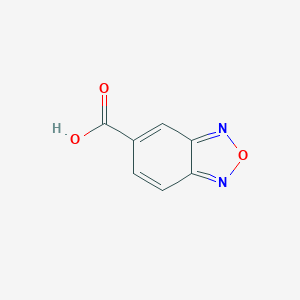
2,1,3-Benzoxadiazole-5-carboxylic acid
Cat. No. B102759
Key on ui cas rn:
19155-88-5
M. Wt: 164.12 g/mol
InChI Key: WZUFYJFTOVGJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07141578B2
Procedure details


To a solution of 2,1,3-benzoxadiazole-5-carboxylic acid (102 mg, 0.621 mmol) in THF (3 mL) was added triethylamine (103 μL, 0.739 mmol) followed by DPPA (160 μL, 0.739 mmol) at room temperature. The mixture was stirred for 4 h, diluted with CH2Cl2 and washed with water. The organic layer was dried over MgSO4, concentrated and purified by flash chromatography on silica gel with 0 to 50% EtOAc in CH2Cl2. The resulting material was dissolved in AcOH (2 mL) and water (0.7 mL) was added dropwise yielding a slightly cloudy solution which was heated at 105° C. for 30 min. The mixture was cooled, made basic with sat. Na2CO3 solution and extracted several times with THF. The combined organic layers were dried over MgSO4, concentrated and purified by flash chromatography on silica gel eluting with 0 to 15% MeOH in CH2Cl2 to give 34 mg (41%) of compound 480A as a yellow solid. HPLC: 100% at 1.27 min (retention time) (YMC S5 ODS column, 4.6×50 mm Ballistic, 10–90% aqueous methanol over 4 min containing 0.2% H3PO4, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 136.0 [M+H]+.






Name
Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[O:2][N:3]=[C:4]2[CH:9]=[C:8](C(O)=O)[CH:7]=[CH:6][C:5]=12.C([N:15](CC)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.C(Cl)Cl>[NH2:15][C:8]1[CH:7]=[CH:6][C:5]2=[N:1][O:2][N:3]=[C:4]2[CH:9]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
102 mg
|
|
Type
|
reactant
|
|
Smiles
|
N=1ON=C2C1C=CC(=C2)C(=O)O
|
|
Name
|
|
|
Quantity
|
103 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
160 μL
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography on silica gel with 0 to 50% EtOAc in CH2Cl2
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting material was dissolved in AcOH (2 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (0.7 mL) was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding a slightly cloudy solution which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with THF
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography on silica gel eluting with 0 to 15% MeOH in CH2Cl2
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=2C(=NON2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34 mg | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
